molecular formula C10H6FN7OS B12177367 5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide

5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12177367
M. Wt: 291.27 g/mol
InChI Key: SFSODNAZKOKXCA-UHFFFAOYSA-N
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Description

5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzamide core substituted with a fluorine atom, a tetrazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling Reactions: The synthesized tetrazole and thiadiazole intermediates are then coupled with a fluorinated benzoyl chloride derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-(1H-tetrazol-1-yl)benzamide: Lacks the thiadiazole ring, which may result in different chemical and biological properties.

    2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and interactions.

    5-chloro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide: Substitutes chlorine for fluorine, potentially altering its chemical behavior and biological activity.

Uniqueness

5-fluoro-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the fluorine atom and the thiadiazole ring, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H6FN7OS

Molecular Weight

291.27 g/mol

IUPAC Name

5-fluoro-2-(tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H6FN7OS/c11-6-1-2-8(18-4-12-16-17-18)7(3-6)9(19)14-10-15-13-5-20-10/h1-5H,(H,14,15,19)

InChI Key

SFSODNAZKOKXCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=NN=CS2)N3C=NN=N3

Origin of Product

United States

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